1-(2,4,6-Trimethoxyphenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

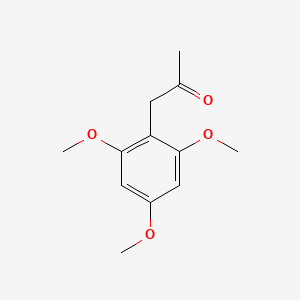

Structure

2D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDLXAOBOUXRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Aryl Propan 2 One Structural Motif Within Advanced Organic and Medicinal Chemistry Research

The aryl propan-2-one framework, characterized by a phenyl group attached to a propan-2-one moiety, is a fundamental structural unit found in a variety of biologically active molecules. The propan-2-one linker itself is more than a simple spacer; its ketone functionality and the adjacent methylene (B1212753) group provide crucial points for chemical modification and biological interaction.

The carbonyl group of the propan-2-one unit is a key feature, acting as a hydrogen bond acceptor and participating in dipole-dipole interactions, which can be critical for binding to biological targets such as enzymes and receptors. researchgate.net Furthermore, the α-methylene group is readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This versatility makes the aryl propan-2-one scaffold a valuable template in drug discovery. For instance, derivatives of aryl propionic acid, a related structure, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In organic synthesis, the propan-2-one moiety serves as a versatile handle for constructing more complex molecular architectures. It can participate in a wide range of chemical transformations, including aldol (B89426) condensations, enolate alkylations, and reductions to the corresponding alcohol, which can then be further functionalized. nih.gov The reactivity of the ketone and the adjacent carbon atoms allows for the facile creation of libraries of compounds for biological screening. researchgate.net

Overview of the 2,4,6 Trimethoxyphenyl Moiety As a Privileged Scaffold in Rational Compound Design

The 2,4,6-trimethoxyphenyl group is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of biological target. The substitution pattern of the three methoxy (B1213986) groups on the phenyl ring is crucial to its activity. These groups are electron-donating, which influences the electronic properties of the entire molecule. They can also participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

The 2,4,6-trimethoxy substitution pattern is a key feature in a class of natural and synthetic compounds known as chalcones, which exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govuece.br For example, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one has shown potent inhibitory effects on cancer cells. nih.gov The presence of the 2,4,6-trimethoxyphenyl moiety is often associated with enhanced biological activity in these compounds.

This "privileged" status stems from the moiety's ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. The methoxy groups can improve solubility and metabolic stability, while also providing specific interactions with target proteins, leading to high potency and selectivity. researchgate.net

Current Research Trends and Unaddressed Scientific Inquiries Pertaining to the Compound and Its Chemical Space

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for the carbon framework and the placement of protons.

Comprehensive ¹H and ¹³C NMR Assignments for Primary Structural Confirmation

The primary structure of this compound can be elucidated through the analysis of its ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, where the 2 and 6 positions of the phenyl ring are equivalent, the spectra are simplified. The electron-donating nature of the three methoxy (B1213986) groups significantly influences the chemical shifts of the aromatic protons and carbons.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic, methoxy, methylene (B1212753), and methyl protons. The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The predicted assignments for these spectra are detailed in the tables below.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.15 | s | 2H | H-3, H-5 |

| ~3.85 | s | 6H | C2-OCH₃, C6-OCH₃ |

| ~3.80 | s | 3H | C4-OCH₃ |

| ~3.60 | s | 2H | CH₂ (Position 1') |

| ~2.10 | s | 3H | CH₃ (Position 3') |

s = singlet

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~207.0 | C-2' (C=O) |

| ~160.5 | C-2, C-6 |

| ~159.0 | C-4 |

| ~106.0 | C-1 |

| ~90.5 | C-3, C-5 |

| ~55.8 | C4-OCH₃ |

| ~55.3 | C2-OCH₃, C6-OCH₃ |

| ~45.0 | C-1' (CH₂) |

Application of Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, no cross-peaks would be expected between the aliphatic protons (1'-CH₂ and 3'-CH₃) as they are separated by the non-proton-bearing carbonyl group. This absence of correlation confirms their isolation from each other in the spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons, confirming the C-H one-bond connections. The expected correlations are crucial for validating the assignments from the 1D spectra.

Predicted HSQC Correlations for this compound

| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment |

|---|---|---|

| ~6.15 | ~90.5 | H-3/H-5 to C-3/C-5 |

| ~3.85 | ~55.3 | Ortho-OCH₃ protons to Ortho-OCH₃ carbons |

| ~3.80 | ~55.8 | Para-OCH₃ protons to Para-OCH₃ carbon |

| ~3.60 | ~45.0 | 1'-CH₂ protons to C-1' |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds. It allows for the connection of the propanone side chain to the phenyl ring and confirms the positions of the substituents.

Key Predicted HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |

|---|---|---|

| 1'-CH₂ | C-1, C-2, C-6, C-2' (C=O) | Connects the side chain to the aromatic ring and the carbonyl group. |

| 3'-CH₃ | C-2' (C=O), C-1' | Confirms the acetone (B3395972) moiety and its connection to the methylene bridge. |

| H-3/H-5 | C-1, C-2/C-6, C-4 | Establishes the connectivity within the aromatic ring. |

| Ortho-OCH₃ | C-2, C-6 | Confirms the position of the methoxy groups at C-2 and C-6. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A key expected correlation would be between the methylene protons (1'-CH₂) and the protons of the ortho-methoxy groups, which would indicate spatial proximity and help define the rotational orientation of the side chain relative to the sterically hindered aromatic ring.

Advanced Solid-State NMR for Crystalline Forms and Polymorphs of Related Compounds

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) can characterize compounds in their crystalline form. For related substituted acetophenones, ssNMR has been used to investigate conformational preferences in the solid state. These studies often reveal that the conformation in the crystal lattice is very similar to the lowest energy conformation in solution. For this compound, ssNMR could be employed to study its solid-state conformation, particularly the dihedral angle between the phenyl ring and the propanone side chain. Furthermore, it is a powerful technique for identifying and characterizing different polymorphs (crystalline forms), which may exhibit distinct physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₂H₁₆O₄. HRMS analysis would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₄ |

| Calculated Exact Mass [M] | 224.10486 |

| Calculated Exact Mass [M+H]⁺ | 225.11214 |

An experimental HRMS result matching one of these calculated values would provide definitive proof of the compound's elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures (GC) and identifies the components at a molecular level (MS). For a synthesized sample of this compound, GC-MS serves two primary purposes. First, the gas chromatogram can assess the sample's purity; a pure sample would ideally show a single, sharp peak at a characteristic retention time. Second, the mass spectrometer provides a fragmentation pattern for the compound eluting from the GC column, which acts as a molecular fingerprint to confirm its identity.

The electron ionization (EI) mass spectrum of this compound is predicted to be dominated by fragments resulting from the cleavage of the bond between the methylene carbon (C-1') and the aromatic ring, which is a favored fragmentation pathway for benzylic ketones.

Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 224 | Molecular Ion [M]⁺ | [C₁₂H₁₆O₄]⁺ |

| 181 | 2,4,6-Trimethoxybenzyl Cation | [C₁₀H₁₃O₃]⁺ |

| 168 | Loss of a methyl group from the 181 fragment | [C₉H₁₀O₃]⁺ |

The observation of the molecular ion at m/z 224 and the characteristic base peak at m/z 181 would provide strong evidence for the assigned structure.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(3,4,5-trimethoxyphenyl)propan-2-one |

| 1-(2,4,5-Trimethoxyphenyl)propan-1-one |

| 1-phenyl-2-propanone |

Fragmentation Pathway Analysis for Deeper Structural Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that provide significant structural information.

The fragmentation of related phenylacetone (B166967) compounds typically initiates with cleavages at the bonds adjacent to the carbonyl group, which are the most labile sites. astm.orgnih.gov For this compound, the molecular ion [M]⁺ would be observed, and its fragmentation can be predicted to follow several key pathways.

A primary and highly probable fragmentation event is the α-cleavage of the C-C bond between the carbonyl carbon and the methylene bridge. This cleavage results in the formation of a highly stable benzylic cation, the 2,4,6-trimethoxybenzyl cation (m/z 181). The high stability of this fragment is due to the resonance delocalization of the positive charge across the aromatic ring, further enhanced by the electron-donating methoxy groups. The corresponding fragment would be the acetyl radical (CH₃CO•).

Another significant fragmentation pathway involves the McLafferty rearrangement, a characteristic reaction of ketones possessing a γ-hydrogen. This rearrangement involves the transfer of a hydrogen atom from the γ-carbon (in this case, from a methoxy group's methyl) to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the elimination of a neutral molecule.

Further fragmentation of the 2,4,6-trimethoxybenzyl cation can occur through the sequential loss of neutral molecules like formaldehyde (B43269) (CH₂O) or methyl radicals (•CH₃) from the methoxy groups, a common fragmentation pattern for alkoxy-substituted benzene (B151609) rings. researchgate.net For example, the loss of a methyl radical from the m/z 181 ion would yield a fragment at m/z 166. Subsequent losses can lead to a cascade of smaller, characteristic ions. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the molecule and its isomers. nih.govpearson.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 224 | [C₁₂H₁₆O₄]⁺ | Molecular Ion (M⁺) |

| 181 | [C₁₀H₁₃O₃]⁺ | α-cleavage, loss of •COCH₃ |

| 166 | [C₉H₁₀O₃]⁺ | Loss of •CH₃ from m/z 181 |

| 151 | [C₈H₇O₃]⁺ | Loss of CH₂O from m/z 181 |

| 43 | [C₂H₃O]⁺ | Acetyl cation from α-cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Molecular Conformation Analysis

For this compound, the vibrational spectra would be dominated by features arising from the carbonyl group, the substituted benzene ring, the methoxy groups, and the aliphatic methylene bridge. The analysis of phenylacetone and related substituted phenols provides a basis for assigning these vibrational modes. spectrabase.comcolab.ws

The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the ketone functional group, typically appearing in the region of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation and inductive effects from the adjacent phenyl ring.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring also produces characteristic overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane (OOP) C-H bending bands in the 690-900 cm⁻¹ region, which can be diagnostic of the 1,2,3,5-tetrasubstitution pattern.

The aliphatic CH₂ and CH₃ groups will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the three methoxy groups are expected to produce strong, characteristic bands in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Raman spectroscopy would provide complementary data. encyclopedia.pub While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹, are typically strong and easily identifiable.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2960-2850 | Medium | Medium |

| C=O Stretch | Ketone | 1725-1700 | Strong | Weak-Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1600-1450 | Medium-Strong | Strong |

| C-O Stretch (Asymmetric) | Ar-O-CH₃ | ~1250 | Strong | Medium |

| C-O Stretch (Symmetric) | Ar-O-CH₃ | ~1050 | Strong | Weak |

| C-H Out-of-Plane Bend | Ar-H | 900-690 | Strong | Weak |

| Ring Breathing | Benzene Ring | ~1000 | Weak | Strong |

X-ray Crystallography for Precise Three-Dimensional Molecular and Supramolecular Structures of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, and torsional angles, revealing the exact conformation of a molecule in the solid state. While crystallographic data for this compound itself is not prominently available, analysis of its derivatives offers profound insights into its likely structural characteristics and intermolecular interactions.

For instance, the X-ray structure of a closely related chalcone derivative, 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, has been determined. nih.govresearchgate.net In this derivative, the trimethoxyphenyl ring is a key structural component. The analysis revealed a nearly planar conformation, with a small dihedral angle of 7.43(7)° between the phenyl and trimethoxyphenyl rings. nih.govresearchgate.net The bond distances and angles within the trimethoxyphenyl moiety were found to be within normal, expected ranges. nih.govresearchgate.net

Such studies on derivatives are crucial as they allow researchers to understand how the 2,4,6-trimethoxyphenyl group behaves sterically and electronically within a larger molecular framework. The precise coordinates obtained from X-ray crystallography are fundamental for computational modeling and for understanding structure-activity relationships.

Furthermore, crystallographic analysis elucidates the supramolecular structure, which describes how molecules are arranged and interact in the crystal lattice. researchgate.netnih.gov These intermolecular interactions, such as hydrogen bonds, C-H···O interactions, and π-π stacking, govern the physical properties of the solid material. researchgate.net In derivatives of this compound, the methoxy groups and the aromatic ring can participate in various weak intermolecular interactions, directing the formation of specific packing motifs like chains, sheets, or more complex three-dimensional networks. researchgate.net Understanding these supramolecular assemblies is critical in fields like materials science and crystal engineering.

Table 3: Crystallographic Data for a Derivative: 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0052 (10) |

| b (Å) | 14.9245 (17) |

| c (Å) | 11.7658 (14) |

| β (°) | 104.315 (2) |

| Volume (ų) | 1532.2 (3) |

| Z | 4 |

| Dihedral Angle (rings) | 7.43 (7)° |

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to predict a wide range of molecular properties. epstem.net

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Published DFT studies specifically detailing the electronic structure, reactivity parameters (such as chemical hardness, softness, and electrophilicity), and predicted spectroscopic properties (like IR or NMR spectra) for this compound are not available. Such studies on analogous molecules have been used to correlate calculated parameters with experimental data, but this has not been performed for the title compound. mdpi.com

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. wikipedia.org Specific values for the HOMO energy, LUMO energy, and the corresponding energy gap for this compound have not been reported in the scientific literature. researchgate.netmaterialsciencejournal.org Therefore, a discussion of its kinetic stability and charge transfer interactions based on Frontier Molecular Orbital Theory cannot be provided. wuxibiology.com

Conformational Space Exploration and Energetic Profiles of Stable Isomers

A conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. This is typically done by calculating the potential energy surface. There are currently no published studies that have explored the conformational space of this compound to identify its stable isomers and report their energetic profiles.

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics and docking simulations are instrumental in drug discovery for identifying potential interactions between a small molecule (ligand) and a biological target (protein). nih.govnih.gov

Molecular Docking for Identification of Potential Biological Targets and Proposed Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. openmedicinalchemistryjournal.com No molecular docking studies have been published that screen this compound against potential biological targets. Consequently, there are no proposed binding modes or identified key interactions (such as hydrogen bonds or hydrophobic interactions) to report.

Binding Energy Calculations and Ligand Efficiency Metrics

Following docking, binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target. Ligand efficiency metrics further evaluate the quality of the ligand by normalizing the binding energy with respect to its size. As no docking studies for this compound have been reported, there is no data available on its calculated binding energies or ligand efficiency metrics for any potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govtiu.edu.iq These models are instrumental in drug discovery for predicting the efficacy and characteristics of novel compounds before their synthesis, thereby saving time and resources. tiu.edu.iqmdpi.com

Development of Predictive Models for Biological Efficacy and Physicochemical Properties

For compounds structurally related to this compound, such as phenethylamines and chalcones, QSAR models have been successfully developed to predict their biological efficacy, particularly their affinity for serotonin (B10506) receptors like 5-HT₂A. biomolther.orgresearchgate.net These models use molecular descriptors, which are numerical values representing different aspects of a molecule's structure.

Predictive models for biological efficacy often focus on receptor binding affinity. For instance, in studies of phenethylamine (B48288) derivatives, descriptors related to the molecule's electronic properties, size, and shape are used to build models that can predict their agonist or antagonist activity at specific receptors. nih.gov Research on a broad range of 5-HT₂A receptor ligands has led to robust QSAR models by incorporating diverse chemical structures, enhancing their predictive power for new molecules. nih.gov For example, a study on 51 different 5-HT₂A agonists yielded a 3D-QSAR model with good prognostic capacity, indicated by a high squared correlation coefficient (R² = 0.93) and cross-validated correlation coefficient (Q² = 0.72). researchgate.net

QSPR models are used to predict key physicochemical properties. A crucial property for any potential therapeutic agent is its lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water). nih.gov Global QSAR models for phenethylamines have been developed to predict logP values, using descriptors that encode molecular surface area and 3D structure, which are critical for understanding a compound's potential for membrane permeability and distribution. nih.gov

Table 1: Examples of QSAR/QSPR Studies on Structurally Related Compounds

| Compound Class | Target/Property | Key Findings & Model Statistics | Reference(s) |

|---|---|---|---|

| 5-HT₂A Agonists | Receptor Affinity | A 3D-QSAR model was created with high predictive ability (R²= 0.93, Q²=0.72), indicating that hydrogen bond donors and steric factors are crucial for agonistic activity. | researchgate.net |

| Phenethylamines | Receptor Classification (Agonist vs. Antagonist) | A Support Vector Machine (SVM) model achieved 100% accuracy in an independent test for classifying compounds, outperforming other methods like ANN and KNN. | nih.gov |

| Phenethylamines | Lipophilicity (logP) | A two-variable linear model showed high statistical fitness (R² = 0.937) for predicting logP values, highlighting the importance of specific 3D molecular descriptors. | nih.gov |

| 2,4,6-Trimethoxy Chalcone Derivatives | Anticancer Activity (CDK1 Inhibition) | A QSAR model identified key descriptors (ETA_dPsi_A, WTPT-5, GATS7s) and showed strong statistical correlation (R² = 0.7863, Q² LOO = 0.6663) for predicting inhibitory activity. | researchgate.net |

Topomer CoMFA and Other 3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. mdpi.com Unlike 2D-QSAR, which uses topological descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric and electrostatic fields surrounding a molecule. mdpi.com

In a typical 3D-QSAR study, a set of molecules is computationally aligned based on a common substructure. mdpi.com For a series of 5-HT₂A receptor antagonists, CoMSIA models have been developed that show excellent reliability and predictability (R²pre = 0.897), helping to visualize the structural features that enhance or diminish activity. mdpi.com These models generate contour maps that highlight regions where modifications to the molecule would likely impact its biological activity:

Steric Contour Maps: Green contours indicate areas where bulky groups are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Contour Maps: Blue contours mark regions where positive charges increase activity, and red contours indicate where negative charges are preferred.

Information from these 3D-QSAR studies on related serotonergic ligands suggests that for a compound like this compound, the spatial arrangement of the trimethoxyphenyl ring and the propanone side chain, along with their electronic properties, would be critical determinants of its interaction with a biological target. researchgate.netnih.gov For instance, studies on 5-HT₂A agonists have identified that a hydrogen bond donor and specific steric bulk at a distance of 14.80–15.20 Å from a reference point are essential for activity. researchgate.net

In Silico ADMET Prediction for Analog Prioritization (Excluding Clinical Data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in modern drug discovery, used to filter out compounds with unfavorable pharmacokinetic profiles early in the process. cambridge.orgresearchgate.net By using computational models, researchers can prioritize analogs for synthesis and testing, focusing on those with a higher probability of success. drugdiscoverytoday.comayushcoe.in

Computational Assessment of Absorption, Distribution, and Metabolism Parameters

Computational tools can predict a wide range of ADME properties based on a molecule's structure. nih.govresearchgate.net These predictions are based on models trained on large datasets of experimental results. acs.org

Absorption: Key parameters include aqueous solubility and intestinal permeability. Permeability is often predicted using models based on Caco-2 cell assays, which are a well-established in vitro model for the intestinal barrier. acs.org

Distribution: This involves predicting how a compound distributes throughout the body. Important predicted parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) permeability. The ability to cross the BBB is critical for compounds targeting the central nervous system (CNS). acs.org

Metabolism: Metabolic stability is often predicted by modeling the compound's interaction with major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. ayushcoe.in

For this compound and its analogs, in silico ADMET screening would be essential. A study on related 2,4,6-trimethoxychalcone derivatives showed that these compounds were predicted to have good pharmacokinetic properties and oral bioavailability. researchgate.netnih.gov

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Method/Software | Significance |

|---|---|---|---|

| Molecular Weight | 224.25 g/mol | PubChem | Influences size-related properties like diffusion and filtration. |

| logP | 1.87 | ALOGPS | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. foodb.ca |

| Water Solubility | 0.31 g/L | ALOGPS | Low but potentially sufficient aqueous solubility for absorption. foodb.ca |

| Polar Surface Area | 44.8 Ų | PubChem | Suggests good potential for membrane permeability, including crossing the blood-brain barrier. |

| Hydrogen Bond Donors | 0 | ChemAxon | Affects solubility and membrane transport. foodb.ca |

| Hydrogen Bond Acceptors | 4 | PubChem | Affects solubility and interactions with biological targets. |

| Caco-2 Permeability | High | General Prediction Models | Compounds with similar properties are often predicted to have high intestinal absorption. acs.org |

| BBB Permeability | Permeable | General Prediction Models | The combination of moderate size, lipophilicity, and low polar surface area suggests the potential to cross the BBB. acs.org |

Theoretical Metabolism Prediction and Metabolite Generation

Computational methods can predict the metabolic fate of a compound by identifying likely sites of metabolism (SOMs) and generating the structures of potential metabolites. nih.gov These tools use either rule-based approaches, derived from known metabolic transformations, or machine learning models trained on experimental data. nih.govnih.gov Software platforms like ADMET Predictor™, MetaPred, and SMARTcyp can predict which CYP450 isoforms are likely to metabolize a compound and at which atomic positions the metabolism will occur. ayushcoe.inyoutube.com

For this compound, the primary metabolic pathways predicted would involve the three methoxy groups and the propanone side chain. Common metabolic reactions for such structures include:

O-Demethylation: The removal of a methyl group from one or more of the methoxy ethers on the phenyl ring is a very common metabolic pathway mediated by CYP enzymes. This would result in the formation of various mono-, di-, and tri-hydroxy-phenylpropanone metabolites.

Oxidation: The propanone side chain could undergo oxidation.

Conjugation: The resulting hydroxylated metabolites could then undergo further Phase II metabolism, such as glucuronidation. youtube.com

Predicting these pathways is vital for understanding a compound's half-life and identifying potentially active or toxic metabolites. nih.gov For example, machine learning models can now predict the involvement of a metabolite in specific metabolic pathways with high accuracy (Matthews correlation coefficient of 0.784). nih.gov

Mechanistic Investigations of Biological Activities Mediated by 1 2,4,6 Trimethoxyphenyl Propan 2 One and Its Analogues

Modulation of Specific Enzyme Activities (e.g., Monoamine Oxidase-B (MAO-B) Inhibition)

Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. fip.org Research into trimethoxylated chalcones has revealed their potential as MAO-B inhibitors.

A study on halogenated trimethoxy chalcone (B49325) derivatives found that compounds with a 2',4',6'-trimethoxy substitution pattern exhibited moderate to good inhibition of MAO-B. nih.gov In this series of compounds, the inhibitory activity was influenced by the substitution on the B-ring, with a bromine substituent at the para-position of the B-ring of a 2',3',4'-trimethoxychalcone resulting in the most potent MAO-B inhibition (IC50 value of 0.46 µM). nih.gov Kinetic studies of the most potent compounds indicated a competitive and reversible type of inhibition. nih.gov These findings suggest that the trimethoxyphenyl moiety is a crucial feature for the interaction with the active site of MAO-B. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected Trimethoxylated Halogenated Chalcones

| Compound | Substitution Pattern | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| CH4 | 2',3',4'-trimethoxy, 4-chloro | 0.84 | 15.1 |

| CH5 | 2',3',4'-trimethoxy, 4-bromo | 0.46 | 31.3 |

Data sourced from a study on trimethoxylated halogenated chalcones as dual inhibitors of MAO-B and BACE-1. nih.gov

Interference with Cellular Processes and Pathways

The biological effects of 1-(2,4,6-Trimethoxyphenyl)propan-2-one analogues extend to fundamental cellular processes, including microtubule dynamics, cell growth, and the modulation of critical signaling pathways like the p53 pathway.

Microtubule Dynamics Disruption and Anti-Mitotic Effects

A significant body of evidence points to the interference with microtubule dynamics as a primary mechanism of action for trimethoxyphenyl-containing compounds. The 3,4,5-trimethoxyphenyl group, in particular, is recognized for its ability to interact with tubulin, the building block of microtubules. acs.org This interaction often occurs at the colchicine (B1669291) binding site, preventing the polymerization of tubulin into microtubules. acs.org

The disruption of microtubule assembly leads to a cascade of cellular events. A novel synthesized 1,3-diarylpropane compound, 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane, demonstrated a growth inhibitory effect on human hepatoma HepG2 cells, which was associated with microtubule depolymerization. researchgate.net This disruption of the microtubule network results in an arrest of the cell cycle in the G2/M phase, a hallmark of anti-mitotic agents. researchgate.net Cells arrested in mitosis may ultimately undergo apoptosis or mitotic catastrophe. acs.org

Mechanisms of Cell Growth Inhibition in Specific Cancer Cell Lines (In Vitro Studies)

The anti-mitotic properties of this compound analogues translate into potent anti-proliferative activity against various cancer cell lines. In vitro studies have demonstrated the cytotoxic effects of these compounds across a range of human tumors.

For instance, a series of chalcone derivatives based on the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one (B14446163) with chalcone showed significant inhibitory effects on tumor cells. nih.gov One derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3), was particularly potent against HeLa and MCF-7 cells, with IC50 values of 3.204 µM and 3.849 µM, respectively. nih.govnih.gov Further investigation revealed that this compound inhibited the proliferation and migration of tumor cells and promoted their apoptosis. nih.govnih.gov

Another study on a novel (E)-styrylsulfonyl methylpyridine analogue, (E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), which also contains a 2,4,6-trimethoxyphenyl group, displayed potent growth inhibitory activity with GI50 values less than 1µM against HCT-116 colon cancer cells. mdpi.comnih.gov This compound demonstrated a 3- to 10-fold greater potency against tumor cell lines when compared with normal cells. mdpi.comnih.gov

Table 2: In Vitro Cytotoxicity of Selected this compound Analogues

| Compound | Cancer Cell Line | IC50/GI50 (µM) |

|---|---|---|

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa | 3.204 |

| MCF-7 | 3.849 | |

| (E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | HCT-116 | < 1 |

Data compiled from studies on the anticancer evaluation of 2,4,6-trimethoxychalcone derivatives and the in vitro antitumor mechanism of a novel styrylsulfonyl methylpyridine. nih.govnih.govmdpi.comnih.gov

p53 Pathway Modulation

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and apoptosis in response to cellular stress. uece.briiarjournals.org The ability of this compound analogues to induce apoptosis suggests a potential interaction with the p53 pathway.

However, the involvement of p53 can be context-dependent. A study on a newly synthesized chalcone-trimethoxycinnamide hybrid demonstrated potent antiproliferative activity that was found to be p53-independent. nih.gov This suggests that some analogues can induce apoptosis through alternative pathways. In contrast, other research has indicated that the inhibitory actions of certain chalcones are associated with the functional activation of p53. Activation of p53 can lead to cell cycle arrest at the G1 or G2/M checkpoints and the induction of apoptosis. For example, some chalcones have shown a preference for inhibiting p53-wild type cancer cells over p53-mutant or -null cells.

Antimicrobial Activity and Mechanisms (e.g., Antibacterial, Antifungal Against Specific Strains like Staphylococcus aureus, Escherichia coli, Candida albicans)

While the primary focus of research on trimethoxyphenyl derivatives has been on their anticancer properties, some studies have explored their potential as antimicrobial agents.

In terms of antibacterial activity, a study on trimethoxybenzoic acid derivatives, which share the trimethoxyphenyl moiety, investigated their ability to inhibit efflux pumps in bacteria. nih.gov Efflux pumps are a significant mechanism of antibiotic resistance. nih.gov One of the derivatives demonstrated antibacterial activity against Staphylococcus aureus 272123 and Salmonella Typhimurium strains. nih.gov

Regarding antifungal activity, chalcones are a class of compounds that have shown promise. A study on 2-hydroxy 4,4',6'-trimethoxy chalcone demonstrated significant inhibition of spore germination in several fungi, including Alternaria solani and Aspergillus flavus. While not specifically against Candida albicans, this indicates the potential of the trimethoxy chalcone scaffold in antifungal applications. The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane, often by interfering with ergosterol (B1671047) biosynthesis. nih.gov

Investigation of Receptor Interactions and Downstream Signal Transduction Pathways

Recent investigations have begun to unravel the specific receptor interactions and downstream signaling pathways modulated by trimethoxyphenyl-containing compounds, particularly in the context of cancer.

Chalcones bearing a 3,4,5-trimethoxyphenyl group have been found to selectively inhibit oncogenic K-Ras signaling. acs.org The proposed mechanism involves the mislocalization of K-Ras from the plasma membrane, which is essential for its biological activity. acs.org This effect is thought to be mediated through the stimulation of protein kinase C (PKC). acs.org

Furthermore, a chalcone derivative, (2E)‐1‐(2,4,6‐Trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC), has been shown to promote apoptosis in hepatocellular carcinoma cells by suppressing the RAS‐ERK and AKT/FOXO3a signaling pathways. nih.gov The RAS-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. nih.gov

In silico studies of a heterocyclic chalcone, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, suggested interactions with cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and the TRPA1 channel, indicating a potential for anti-inflammatory and antinociceptive effects. nih.gov

These findings highlight that the biological activities of this compound and its analogues are not limited to a single mode of action but rather involve a complex interplay with multiple cellular targets and signaling cascades. The trimethoxyphenyl moiety appears to be a key pharmacophore responsible for these diverse biological effects.

Metabolic Pathways and Biotransformation of 1 2,4,6 Trimethoxyphenyl Propan 2 One and Analogous Structures

In Vitro Metabolic Fate Using Subcellular Fractions (e.g., Hepatic Microsomes, Hepatocytes)

In vitro metabolic studies using subcellular liver fractions, such as hepatic microsomes and hepatocytes, are fundamental in elucidating the metabolic pathways of new chemical entities. nih.govnuvisan.com These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for Phase I and Phase II reactions, respectively. nih.govnih.gov

For analogous compounds, incubation with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzymes, has been shown to initiate metabolic transformation. nih.gov The stability of a compound in these systems provides an indication of its susceptibility to metabolic clearance. nuvisan.com For instance, the metabolism of the analogous compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone has been investigated in rats, revealing its biotransformation into several metabolites. nih.gov It is anticipated that 1-(2,4,6-trimethoxyphenyl)propan-2-one would also undergo significant metabolism when incubated with liver microsomes or hepatocytes.

Identification and Characterization of Metabolites Using Advanced Analytical Techniques (e.g., UPLC-ESI-QTOFMS)

The identification and structural elucidation of metabolites are heavily reliant on advanced analytical techniques. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS) is a powerful tool for this purpose. rsc.orgthesciencein.orgnih.govfrontiersin.org This technique allows for the separation of complex mixtures of metabolites and provides high-resolution mass data, which is crucial for determining their elemental composition and fragmentation patterns. frontiersin.org

In studies of analogous compounds like myrislignan, a more complex phenylpropanoid, UPLC-ESI-QTOFMS has been successfully employed to create a comprehensive metabolic map. rsc.org This approach enables the confident identification of metabolites by comparing their mass spectra and retention times with those of the parent compound and reference standards, if available. nih.gov The fragmentation patterns observed in the MS/MS spectra provide key structural information, allowing for the precise localization of metabolic modifications on the molecule. frontiersin.org

Key Metabolic Transformations:

The metabolic transformations of this compound are expected to follow pathways observed for other phenylpropanones and aromatic compounds. These primarily involve Phase I functionalization reactions followed by Phase II conjugation. nih.govslideshare.net

O-Demethylation Pathways

O-demethylation is a common metabolic pathway for compounds containing methoxy (B1213986) groups. In the case of this compound, the three methoxy groups on the phenyl ring are susceptible to enzymatic removal by CYP450 enzymes, leading to the formation of hydroxylated metabolites. The metabolism of the analogous compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone involves the demethylation of the methoxy group to form a catechol structure, 1-(3,4-dihydroxyphenyl)-2-propanone. nih.gov A similar process can be anticipated for this compound, potentially leading to one or more demethylated products.

Hydroxylation Reactions on Aromatic and Aliphatic Moieties

Hydroxylation, the addition of a hydroxyl group, is another key Phase I reaction catalyzed by CYP450 enzymes. nih.govresearchgate.net This can occur on both the aromatic ring and the aliphatic side chain of this compound. Aromatic hydroxylation would involve the addition of a hydroxyl group to the phenyl ring, while aliphatic hydroxylation could occur on the propanone side chain. Studies on other aromatic compounds have demonstrated the prevalence of such reactions. frontiersin.org

Reduction of the Ketone Moiety to Corresponding Alcohols

The ketone group at the 2-position of the propanone side chain is a prime target for reduction. This reaction, catalyzed by carbonyl reductases, would convert the ketone into a secondary alcohol, yielding 1-(2,4,6-trimethoxyphenyl)propan-2-ol. libretexts.org The metabolism of the analogous compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone shows that the ketone is reduced to the corresponding alcohol, 1-(4-hydroxy-3-methoxyphenyl)-2-propanol. nih.gov This transformation significantly increases the polarity of the molecule.

Other Phase I (e.g., Oxidation) and Phase II Reactions (e.g., Conjugation, Esterification)

Following the initial Phase I transformations, the newly formed hydroxyl groups can undergo Phase II conjugation reactions. nih.govslideshare.net The most common conjugation reactions are glucuronidation and sulfation, where glucuronic acid or a sulfate (B86663) group is attached to the hydroxylated metabolite. nih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov The resulting conjugates are highly water-soluble and readily excreted in urine and/or bile. nih.gov For instance, the metabolites of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone were found to be excreted as both sulfate and glucuronide conjugates. nih.gov It is highly probable that the metabolites of this compound would also undergo extensive Phase II conjugation.

Potential Metabolites of this compound

Based on the metabolic pathways of analogous compounds, a table of potential metabolites for this compound can be proposed:

| Metabolite | Metabolic Pathway | Phase |

| 1-(2,4-Dihydroxy-6-methoxyphenyl)propan-2-one | O-Demethylation | I |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)propan-2-one | O-Demethylation | I |

| 1-(4,6-Dihydroxy-2-methoxyphenyl)propan-2-one | O-Demethylation | I |

| 1-(2,4,6-Trihydroxyphenyl)propan-2-one | Multiple O-Demethylations | I |

| 1-(2,4,6-Trimethoxyphenyl)propan-2-ol | Ketone Reduction | I |

| Hydroxylated-1-(2,4,6-trimethoxyphenyl)propan-2-one | Aromatic or Aliphatic Hydroxylation | I |

| Glucuronide Conjugates | Glucuronidation | II |

| Sulfate Conjugates | Sulfation | II |

Cytochrome P450 Enzyme Isoform Involvement (e.g., CYP3A4, CYP3A5) in Metabolic Pathways

The biotransformation of xenobiotics, including compounds like this compound, is primarily facilitated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the metabolism of a vast array of substances, and their activity dictates the pharmacokinetic and pharmacodynamic properties of many compounds. While direct metabolic studies on this compound are not extensively available in the current scientific literature, the metabolic fate of this compound can be inferred by examining the biotransformation of structurally analogous molecules, particularly those containing a trimethoxyphenyl moiety.

The metabolism of compounds with methoxy-substituted phenyl rings often involves O-demethylation, a reaction catalyzed by various CYP isoforms. Research on methoxyflavones has shown that the position of the methoxy groups on the phenyl ring is a critical factor in determining the rate and pathway of metabolism. For instance, studies on different methoxylated flavones have indicated the involvement of CYP1A1, CYP1A2, and CYP3A4 in their oxidative metabolism. nih.gov This suggests that the three methoxy groups on the phenyl ring of this compound are likely primary sites for metabolic attack.

The CYP3A subfamily, particularly CYP3A4 and CYP3A5, are among the most significant enzymes in human drug metabolism, responsible for the biotransformation of a large percentage of clinically used drugs. nih.govnih.govresearchgate.net CYP3A4 is the most abundant CYP enzyme in the human liver and intestine and is known for its broad substrate specificity. nih.govresearchgate.net CYP3A5, while sharing significant sequence homology with CYP3A4, can exhibit different substrate preferences and metabolic efficiencies. researchgate.netnih.gov

Given the structural features of this compound, it is plausible that CYP3A4 and CYP3A5 would be involved in its metabolism. The potential metabolic pathways could include:

O-demethylation: Removal of one or more methyl groups from the methoxy substituents on the phenyl ring to form hydroxylated metabolites. This is a common metabolic route for methoxylated aromatic compounds. nih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the propanone side chain.

Ketone reduction: Reduction of the ketone group on the propan-2-one moiety to a secondary alcohol.

A study on the metabolism of other complex molecules has shown that CYP3A4 and CYP3A5 can exhibit differential activities, with one isoform being more efficient in metabolizing a particular substrate than the other. researchgate.netnih.gov For example, in the metabolism of the vinca (B1221190) alkaloid vinorelbine, both CYP3A4 and CYP3A5 were capable of oxidizing the compound, although differences in the abundance of certain metabolites were observed between the two enzymes. researchgate.netnih.gov

While specific kinetic data and metabolite profiles for this compound are not available, the table below provides a hypothetical framework for the potential metabolites that could be formed based on the metabolism of analogous structures.

| Putative Metabolite | Metabolic Reaction | Potential CYP Isoform Involvement |

| 1-(2,4-dihydroxy-6-methoxyphenyl)propan-2-one | Di-O-demethylation | CYP3A4, CYP3A5, CYP1A family |

| 1-(2-hydroxy-4,6-dimethoxyphenyl)propan-2-one | Mono-O-demethylation | CYP3A4, CYP3A5, CYP1A family |

| 1-(4-hydroxy-2,6-dimethoxyphenyl)propan-2-one | Mono-O-demethylation | CYP3A4, CYP3A5, CYP1A family |

| 1-(2,4,6-trimethoxyphenyl)propan-2-ol | Ketone Reduction | Carbonyl Reductases, possibly some CYPs |

| 1-(3-hydroxy-2,4,6-trimethoxyphenyl)propan-2-one | Aromatic Hydroxylation | CYP3A4, CYP3A5 |

It is important to emphasize that this table is illustrative and based on established metabolic pathways for structurally related compounds. Detailed experimental studies using human liver microsomes and recombinant CYP enzymes would be necessary to definitively identify the metabolites of this compound and to quantify the specific contributions of CYP3A4, CYP3A5, and other CYP isoforms to its biotransformation. The genetic polymorphisms known to exist for both CYP3A4 and CYP3A5 could also lead to significant inter-individual variability in the metabolism of this compound. nih.govnih.govresearchgate.net

Emerging Research Directions and Future Perspectives on 1 2,4,6 Trimethoxyphenyl Propan 2 One in Academic Research

Development of Advanced Synthetic Strategies for Highly Complex and Stereochemically Defined Analogues

The future synthesis of analogues based on the 1-(2,4,6-trimethoxyphenyl)propan-2-one scaffold will likely move beyond traditional condensation reactions like the Claisen-Schmidt condensation. uece.br While effective for generating libraries of chalcone-like structures, these methods often provide limited control over stereochemistry. nih.govmdpi.com Advanced research will necessitate the development of stereoselective synthetic routes to produce enantiomerically pure analogues. The spatial arrangement of substituents can be critical for biological activity, and resolving stereoisomers is essential for understanding structure-activity relationships (SAR) and for developing more potent and selective compounds.

Future synthetic endeavors may incorporate asymmetric catalysis, chiral auxiliaries, and enzymatic resolutions to control the stereochemistry of new analogues. The synthesis of complex, conformationally restricted derivatives, such as those incorporating heterocyclic rings or bridged systems, could lead to compounds with improved affinity and selectivity for their biological targets. These advanced strategies will enable the creation of sophisticated molecular architectures designed to probe specific binding pockets of target proteins.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery, offering the potential to dramatically accelerate the design and optimization of new compounds. nih.govresearchgate.net For the this compound scaffold, these computational approaches can be applied at multiple stages of the research pipeline.

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of active compounds to design novel, synthetically feasible analogues with desired physicochemical properties. nih.govarxiv.org Furthermore, quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms like neural networks and support vector machines, can predict the biological activity of these virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.govmdpi.com

In silico methods are already being used to evaluate derivatives of this scaffold. For instance, reverse molecular docking has been employed to predict potential protein targets, and ADME (absorption, distribution, metabolism, and excretion) models have been used to forecast pharmacokinetic properties. nih.govnih.gov The increasing sophistication of AI will allow for more accurate predictions of not only target affinity but also off-target effects, toxicity, and metabolic stability, thereby streamlining the drug discovery process. umk.pl

| Computational Approach | Application in Drug Design | Potential Impact on Scaffold Research |

| Machine Learning-based QSAR | Predict biological activity based on chemical structure. mdpi.com | Rapidly screen virtual libraries to identify potent analogues. |

| Generative Models (VAE, GAN) | De novo design of novel molecules with desired properties. nih.gov | Create diverse and unique chemical structures for synthesis. |

| Reverse Molecular Docking | Identify potential biological targets for a given compound. nih.gov | Uncover new therapeutic applications for the scaffold. |

| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. nih.govumk.pl | Select compounds with better drug-like properties early in development. |

Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Findings

While much of the current research on this compound derivatives focuses on their anticancer properties, the structural motif has the potential for broader therapeutic applications. The existing findings provide a strong basis for exploring new biological targets. For example, derivatives have shown potent activity against cancer cell lines like HeLa and MCF-7, with Cyclin-Dependent Kinase 1 (CDK1) and β-tubulin identified as potential targets. nih.govmdpi.comnih.gov Some analogues have also been designed as dual-targeting molecules, inhibiting both tubulin and aromatase. nih.gov

Future research should aim to screen these compounds against a wider array of biological targets. Given the anti-inflammatory and antinociceptive effects observed in some heterocyclic chalcone (B49325) derivatives, exploring targets within inflammatory pathways, such as cyclooxygenase (COX) enzymes and TRP channels, is a logical next step. uece.br The ability of the trimethoxyphenyl moiety to interact with diverse proteins suggests that libraries of these compounds could be screened against targets relevant to neurodegenerative diseases, metabolic disorders like diabetes, and infectious diseases. uece.brresearchgate.net High-throughput screening against panels of kinases, proteases, and G-protein coupled receptors could uncover entirely new mechanisms of action and therapeutic indications.

| Compound/Analogue Type | Reported Biological Target/Activity | Therapeutic Area | Reference |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | CDK1 Inhibition | Cancer | nih.govnih.gov |

| N-phenyl triazinone derivative | β-tubulin Polymerization Inhibition, G2/M Cell Cycle Arrest | Cancer | mdpi.com |

| 1,2,4-Triazole hybrid | Tubulin and Aromatase Inhibition | Breast Cancer | nih.gov |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | COX-1 and TRPA1 Channel Affinity (in silico) | Anti-inflammatory, Antinociceptive, Hypoglycemic | uece.br |

Mechanistic Elucidation of Off-Target Interactions and Strategies for Selectivity Optimization

A critical aspect of developing any therapeutic agent is ensuring its selectivity for the intended target to minimize side effects. While some derivatives based on the trimethoxyphenyl scaffold have shown selectivity for cancer cells over normal cells, a comprehensive understanding of their off-target interactions is largely absent. mdpi.com Future research must focus on elucidating these interactions to build a complete biological profile.

Techniques such as thermal proteome profiling and chemical proteomics can be employed to identify unintended protein binding partners in an unbiased manner. Computationally, off-target prediction servers and large-scale docking studies against panels of antitargets (e.g., the hERG channel, cytochrome P450 enzymes) can preemptively identify potential liabilities.

Once off-targets are identified, strategies for selectivity optimization can be implemented. This involves iterative cycles of structure-based drug design, where high-resolution crystal structures of the compound bound to its intended target and off-targets are used to guide chemical modifications. Functional groups can be altered to enhance favorable interactions with the primary target while disrupting interactions with off-targets, thereby improving the compound's selectivity index. nih.govresearchgate.net

Design of Prodrugs and Targeted Delivery Systems Based on the Core Scaffold for Enhanced Efficacy

Many promising drug candidates fail due to poor pharmacokinetic properties, such as low aqueous solubility, poor membrane permeability, or rapid metabolism. ijpcbs.com Prodrug strategies offer a powerful approach to overcome these limitations. ebi.ac.ukresearchgate.net A prodrug is an inactive derivative that is converted into the active parent drug in vivo through enzymatic or chemical reactions. researchgate.net

For analogues of this compound, functional groups like hydroxyl or carboxyl moieties could be masked with promoieties (e.g., esters, phosphates) to enhance solubility or permeability. mdpi.com This approach could improve oral bioavailability and allow for different routes of administration.

In parallel, targeted delivery systems can enhance efficacy and reduce systemic toxicity by concentrating the drug at the site of action. mdpi.com The core scaffold could be conjugated to targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells. Alternatively, the compounds could be encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), which can be engineered to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or via active targeting. nih.gov

Application of High-Throughput Screening Methodologies for Rapid Identification of Active Analogues in Complex Biological Systems

To fully explore the therapeutic potential of the this compound scaffold, large and diverse libraries of analogues must be synthesized and tested. High-throughput screening (HTS) is an essential technology for this purpose, enabling the rapid evaluation of thousands of compounds in a cost-effective manner. combichemistry.com

The development of robust, miniaturized assays for targets of interest (e.g., enzyme inhibition, receptor binding, cell viability) is the first step. Combinatorial chemistry approaches can be used to generate large libraries of derivatives based on the core scaffold. These libraries can then be subjected to HTS to identify "hits"—compounds that display significant activity in the primary assay. combichemistry.com Subsequent secondary screening and dose-response studies are then used to validate these hits and select the most promising candidates for lead optimization. This systematic approach accelerates the discovery process, allowing for the rapid identification of novel active compounds from a large chemical space. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,4,6-Trimethoxyphenyl)propan-2-one derivatives?

The most common method involves Claisen-Schmidt condensation. For example, derivatives are synthesized by reacting this compound with substituted benzaldehydes in methanol using KOH as a catalyst. After 24 hours, the product is extracted with CH₂Cl₂, purified via silica gel chromatography, and characterized using NMR and HRMS .

Q. How do methoxy groups influence the spectroscopic characterization of this compound?

Methoxy groups produce distinct ¹H NMR signals at δ 3.7–3.9 ppm (singlet for three OCH₃ groups) and ¹³C NMR signals near δ 55–60 ppm. IR spectroscopy reveals C=O stretching (~1650 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹). HRMS confirms molecular ion peaks matching theoretical values (e.g., [M+H]⁺ for this compound: m/z 221.20) .

Q. What solvents are optimal for recrystallizing derivatives of this compound?

Methanol and dichloromethane (DCM) are commonly used due to their polarity and compatibility with methoxy-substituted aromatics. For example, compounds 5–7 () were purified using DCM/hexane mixtures, yielding crystalline solids with >95% purity .

Q. How can reaction impurities be identified and removed during synthesis?

Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (1:3 ratio) is used to monitor reactions. Unreacted aldehydes or ketones are removed via column chromatography (silica gel, 60–120 mesh). HRMS and NMR help confirm purity .

Advanced Research Questions

Q. How can contradictory NMR data for chalcone derivatives be resolved?

Discrepancies may arise from rotational isomers or crystal packing effects. For example, in (E)-1-(2-fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one ( ), coupling constants (J = 15.8 Hz) confirm the trans-configuration. Computational modeling (DFT) can predict chemical shifts, while X-ray crystallography provides definitive structural validation .

Q. What strategies optimize reaction yields for electron-deficient aryl derivatives?

Use electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) to enhance nucleophilic attack. Adjusting catalyst concentration (e.g., 10% KOH vs. NaOH) and reaction time (24–48 hours) improves yields. For example, compound 13 ( ) achieved 66% yield with 2,4,5-trifluorobenzaldehyde .

Q. How are hydrogen-bonding patterns analyzed in crystalline derivatives?

Graph set analysis (Etter’s method) identifies motifs like D (donor) and A (acceptor) interactions. For instance, in chalcone derivatives, intermolecular C=O⋯H-O bonds form chains (C(6) motif), stabilizing the crystal lattice. SHELXL software refines hydrogen-bond geometries using high-resolution diffraction data .

Q. What computational methods predict the biological activity of derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., chloro, fluoro) with bioactivity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins, such as tubulin ( ) or kinases .

Q. How do substituent positions (ortho, meta, para) affect photophysical properties?

Para-substituted derivatives (e.g., 4-chloro) exhibit red-shifted UV-Vis absorption due to extended conjugation. Fluorescence quantum yields are higher in meta-substituted analogs (e.g., compound 10 in ) due to reduced steric hindrance .

Q. What safety protocols are critical when handling methoxy-substituted aryl ketones?

Follow SDS guidelines for similar compounds (e.g., (2,4,6-Trimethoxyphenyl)methanamine in ): use PPE (gloves, goggles), work in a fume hood, and neutralize waste with NH₄Cl before disposal. Monitor for skin/eye irritation and respiratory sensitization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.